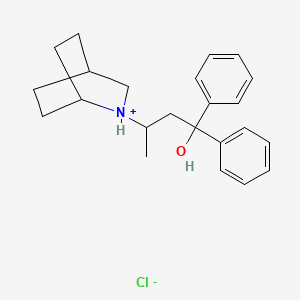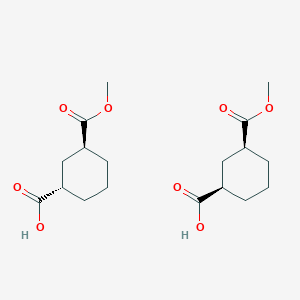
cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H28O8. It is a derivative of cyclohexane, featuring both carbomethoxy and carboxylic acid functional groups. This compound exists in two geometric isomers: cis and trans, which differ in the spatial arrangement of the substituents around the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:
Esterification: Cyclohexane-1,3-dicarboxylic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting product is purified through recrystallization or chromatography to separate the cis and trans isomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters, thioesters
科学的研究の応用
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: The parent compound from which cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is derived.
Cyclohexane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclohexane ring.
Cyclohexane-1,4-dicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
This compound is unique due to the presence of both carbomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The geometric isomerism (cis and trans forms) further adds to its versatility in chemical synthesis and research.
特性
分子式 |
C18H28O8 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1 |
InChIキー |
LWBWWOINELGJDC-NQGSATLHSA-N |
異性体SMILES |
COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O |
正規SMILES |
COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


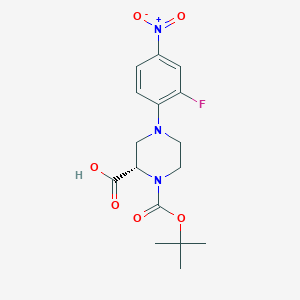
![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)
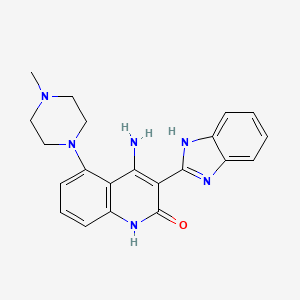

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
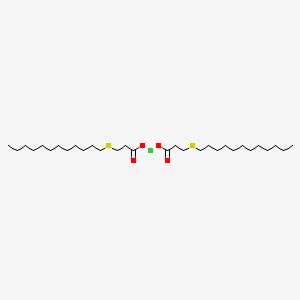
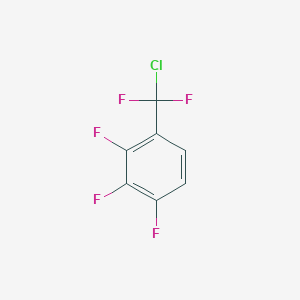

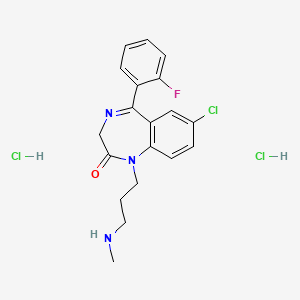
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
